molecular formula C21H25NO4 B1589475 Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine CAS No. 149818-98-4

Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine

Cat. No.: B1589475
CAS No.: 149818-98-4
M. Wt: 355.4 g/mol
InChI Key: XJFJKCSCNLXBCY-GOSISDBHSA-N
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Description

Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

    Deprotection: The major product formed is the free amine derivative of the amino acid.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-S-alanine
  • Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-D-alanine

Uniqueness

Methyl-N-tert-butyloxycarbonyl-amino-4,4’-biphenyl-R-alanine is unique due to its specific stereochemistry (R-alanine) and the presence of the Boc protecting group. This combination provides stability and selectivity in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(19(23)25-4)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,22,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFJKCSCNLXBCY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435499
Record name Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149818-98-4
Record name Methyl-N-tert-butyloxycarbonyl-amino-4,4'-biphenyl-R-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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